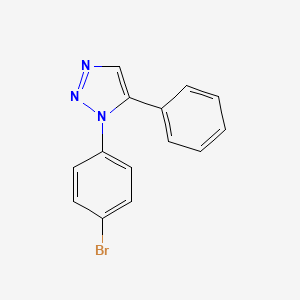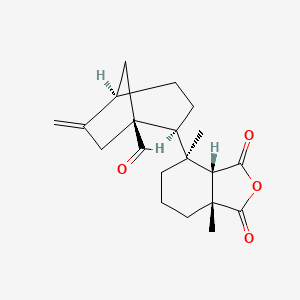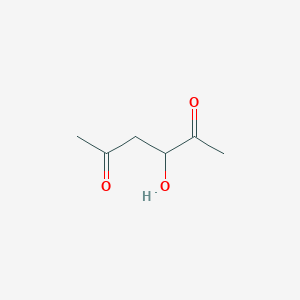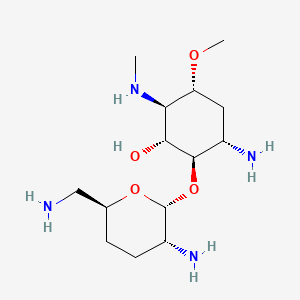
(-)-Epigallocatechin-(4beta->8)-(-)-epicatechin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-epigallocatechin-(4beta->8)-(-)-epicatechin is a proanthocyanidin consisting of (-)-epigallocatechin and (-)-epicatechin units joined by a (4beta->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (-)-epigallocatechin and a (-)-epicatechin.
Applications De Recherche Scientifique
Antioxidant Properties : The compound has been identified in plants like Dioclea lasiophylla and has shown significant antioxidant activities. This is important for potential applications in preventing oxidative stress-related diseases (Barreiros et al., 2000).
Trypsin Inhibitor Activity : In a study on Vicia faba, similar compounds were found to exhibit trypsin inhibitory activity, suggesting a role in digestive processes or potential therapeutic applications (Helsper et al., 1993).
Cancer, Inflammation, Diabetes, and Neurodegeneration : A review discusses the broader group of polyphenols, including epigallocatechin gallate and (-)-epicatechin, highlighting their potential therapeutic effects in diseases like cancer, inflammation, diabetes, and neurodegenerative disorders (Shay et al., 2015).
Cancer-Preventive Activity : A study on human lung cancer cells showed that (-)-epicatechin can enhance the cancer-preventive effects of epigallocatechin gallate, indicating potential applications in cancer prevention and treatment (Suganuma et al., 1999).
Pigment Formation : The compound has been linked to pigment formation in tea-fermentation, which is significant for understanding the chemical processes in food and beverage production (Tanaka et al., 2000).
Inhibition of Vascular Endothelial Growth Factor : Epigallocatechin-3 gallate, compared to epicatechin, inhibited vascular endothelial growth factor-induced signaling in human umbilical endothelial cells, suggesting potential applications in inhibiting tumor angiogenesis (Neuhaus et al., 2004).
Extraction Methods : Research on optimizing the extraction parameters of these compounds from green tea highlights the importance of effective extraction methods for their utilization in various applications (Ayyildiz et al., 2018).
Reduction of Reactive Carbonyl Species : The compounds have been shown to reduce the concentration of methylglyoxal, a glycation agent, under physiological conditions, which is significant for diabetes management and prevention (Lo et al., 2006).
Microbial Transformation in Tea Processing : Studies have also focused on the transformation of these compounds during tea processing, an important aspect for the tea industry (Tang-bing, 2011).
Stabilization by Human Serum Albumin : A study showed that human serum albumin increases the stability of green tea catechins in aqueous physiological conditions, important for their potential pharmacological use (Zinellu et al., 2015).
Propriétés
Nom du produit |
(-)-Epigallocatechin-(4beta->8)-(-)-epicatechin |
|---|---|
Formule moléculaire |
C30H26O13 |
Poids moléculaire |
594.5 g/mol |
Nom IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(11-4-19(37)26(40)20(38)5-11)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)10-1-2-14(32)16(34)3-10/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25-,27-,28-,29-/m1/s1 |
Clé InChI |
ZYDDITZPGFXQSD-GYPOYYOSSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252855.png)
![1-(4-Bromophenyl)-3-[[[4-(4-morpholinyl)-3-nitrophenyl]-oxomethyl]amino]thiourea](/img/structure/B1252856.png)


![(1R,3S,6S,7S,10S)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3S)-3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one](/img/structure/B1252862.png)
![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)
![N-[(2S,3R)-6-(Aminomethyl)-2-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]formamide](/img/structure/B1252866.png)




![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)